molecular formula C17H18ClN B10970916 1-(4-Chlorobenzyl)-6-methyl-1,2,3,4-tetrahydroquinoline

1-(4-Chlorobenzyl)-6-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B10970916
M. Wt: 271.8 g/mol
InChI Key: BMNUMNGWOVXEBB-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-6-methyl-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of a 6-methyl-1,2,3,4-tetrahydroquinoline structure. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-6-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the condensation of 4-chlorobenzyl chloride with 6-methyl-1,2,3,4-tetrahydroquinoline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-6-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroquinolines, quinoline derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chlorobenzyl)-6-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-6-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorobenzyl)-6-methyl-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties. The presence of the 4-chlorobenzyl group enhances its reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C17H18ClN

Molecular Weight

271.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-methyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C17H18ClN/c1-13-4-9-17-15(11-13)3-2-10-19(17)12-14-5-7-16(18)8-6-14/h4-9,11H,2-3,10,12H2,1H3

InChI Key

BMNUMNGWOVXEBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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